molecular formula C17H23BrN2O3S B2531820 2-(2-bromophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)acetamide CAS No. 2034224-80-9

2-(2-bromophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)acetamide

Cat. No.: B2531820
CAS No.: 2034224-80-9
M. Wt: 415.35
InChI Key: FZMHFKLKVCEBDA-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)acetamide is a synthetic small molecule characterized by:

  • Bromophenyl moiety: A 2-bromophenyl group attached to an acetamide backbone, influencing steric and electronic properties.
  • Piperidinyl-tetrahydrothiophene dioxide: A piperidine ring substituted at the 4-position with a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing sulfone functionality and conformational rigidity.
  • Acetamide linker: Connects the aromatic and heterocyclic components, enabling hydrogen bonding and structural flexibility.

Properties

IUPAC Name

2-(2-bromophenyl)-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3S/c18-16-4-2-1-3-13(16)11-17(21)19-14-5-8-20(9-6-14)15-7-10-24(22,23)12-15/h1-4,14-15H,5-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMHFKLKVCEBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=CC=C2Br)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-bromophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)acetamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A bromophenyl group, which is often associated with various biological activities.
  • A tetrahydrothiophene moiety with a dioxido functionality, contributing to its chemical reactivity and potential interactions with biological targets.
  • An acetamide group that enhances solubility and bioavailability.

Biological Activity

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including antimicrobial, analgesic, and antitumor effects. The specific activities of this compound have not been extensively documented; however, the following potential activities can be inferred based on structural analogs:

Antimicrobial Activity

Compounds containing bromophenyl and tetrahydrothiophene structures have shown promising results against various pathogens. For instance:

  • Antibacterial : Studies on related chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) .
  • Antifungal : Similar compounds were moderately effective against Candida albicans, suggesting potential antifungal properties for this compound as well.

Analgesic and Antitumor Properties

Research on structurally related compounds indicates that they may also possess analgesic and antitumor properties. The presence of the piperidine ring is often linked to central nervous system activity, which may contribute to pain relief mechanisms.

The precise mechanisms of action for this compound remain to be fully elucidated. However, it is hypothesized that:

  • The bromophenyl group may enhance lipophilicity, facilitating cell membrane penetration.
  • The tetrahydrothiophene ring could interact with specific receptors or enzymes involved in microbial resistance or pain pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide ()
  • Key features :
    • 4-Bromophenyl (vs. 2-bromophenyl in the target compound).
    • Amide nitrogen substituted with 3,4-difluorophenyl (vs. piperidinyl-tetrahydrothiophene dioxide).
  • Structural differences :
    • Dihedral angle between bromophenyl and difluorophenyl rings: 66.4° .
    • Bond lengths (C1–C2: 1.501 Å, N1–C2: 1.347 Å) slightly differ from the target compound’s acetamide region .
  • Implications :
    • The para-bromine position reduces steric hindrance compared to the ortho-substituted target compound.
    • Fluorine atoms enhance electronegativity but lack the sulfone group’s metabolic stability.
Rilapladib (CAS 412950-27-7) ()
  • Key features :
    • Piperidinyl group substituted with 2-methoxyethyl and trifluoromethyl biphenyl.
    • Naphthyridine-acetamide core.
  • Structural differences :
    • Lacks the sulfone-containing tetrahydrothiophene ring.
    • Contains a trifluoromethyl biphenyl group for enhanced lipophilicity.
  • Pharmacological relevance :
    • Potent Lp-PLA2 inhibitor (IC₅₀ = 0.23 nM) for atherosclerosis and Alzheimer’s disease .
2-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide ()
  • Key features: 2-Bromophenyl linked via a propanoyl chain to a piperidinyl-sulfonyl acetamide.
  • Structural differences :
    • Sulfonyl group directly attached to the piperidine (vs. tetrahydrothiophene dioxide in the target compound).
    • N-methylation reduces hydrogen-bonding capacity.

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight Key Substituents Biological Activity Key Structural Parameters
Target Compound Not provided 2-Bromophenyl, tetrahydrothiophene sulfone Unknown Sulfone enhances stability
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 314.14 4-Bromophenyl, 3,4-difluorophenyl Not reported Dihedral angle: 66.4°
Rilapladib 718.80 Trifluoromethyl biphenyl, naphthyridine Lp-PLA2 inhibition (IC₅₀: 0.23 nM) High lipophilicity
2-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide Not provided 2-Bromophenyl, piperidinyl-sulfonyl Not reported Sulfonyl group alters electronics

Structure-Activity Relationships (SAR)

  • Sulfone vs. Sulfonyl : The tetrahydrothiophene sulfone in the target compound offers conformational rigidity and oxidative stability, unlike sulfonyl groups in .
  • Piperidine Modifications : Substitution with tetrahydrothiophene sulfone (target) versus methoxyethyl (Rilapladib) alters solubility and enzyme selectivity .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionPurposeReference
Temperature273–298 KMinimize side reactions
SolventDichloromethane/ethanol/DMFEnhance reagent solubility
Coupling ReagentCarbodiimide derivativesActivate carboxylic acids
BaseTriethylamineNeutralize acids, drive reaction

Basic: Which spectroscopic and chromatographic techniques are most reliable for confirming structural identity and purity?

Methodological Answer:
A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups and stereochemistry. For example, dihedral angles between aromatic rings (e.g., 66.4°) validate spatial arrangements .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., 434.28 g/mol for analogs) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects key bonds (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (≥95%) .

Q. Table 2: Characterization Techniques

TechniqueKey Data PointsApplicationReference
¹H/¹³C NMRDihedral angles, coupling constantsConfirm stereochemistry
HRMSMolecular ion peaks ([M+H]⁺)Verify molecular formula
IRC=O, S=O stretchesIdentify functional groups
HPLCRetention time, peak areaAssess purity and impurities

Advanced: How can computational methods improve reaction design and mechanistic understanding?

Methodological Answer:
Integrate quantum chemical calculations and data-driven approaches:

  • Reaction Path Search : Quantum mechanics (e.g., DFT) predicts transition states and intermediates, reducing trial-and-error experimentation .
  • Information Science : Machine learning models trained on experimental data (e.g., solvent effects, yields) identify optimal conditions .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. Example Workflow :

Use DFT to model the amide coupling mechanism.

Validate predictions with small-scale experiments.

Refine computational models using HPLC/MS data .

Advanced: How should researchers resolve contradictions between structural data and observed biological activity?

Methodological Answer:
Discrepancies may arise from:

  • Conformational Flexibility : Solution-phase vs. crystal structures (e.g., twisted aromatic rings in analogs ) can alter binding.
  • Off-Target Effects : Use orthogonal assays (e.g., SPR, enzymatic inhibition) to confirm specificity .
  • Metabolic Instability : Perform stability studies (e.g., microsomal assays) to rule out rapid degradation .

Case Study : A compound with strong in vitro antimicrobial activity but poor in vivo efficacy might undergo:

Crystallography : Compare bioactive vs. inactive conformers.

Metabolic Profiling : Identify unstable moieties (e.g., sulfonyl groups ).

SAR Analysis : Modify substituents (e.g., bromophenyl → fluorophenyl) .

Advanced: What strategies optimize the balance between solubility and membrane permeability for in vivo studies?

Methodological Answer:

  • LogP Adjustments : Introduce polar groups (e.g., -SO₂-) to reduce hydrophobicity while retaining permeability .
  • Prodrug Design : Mask acidic/basic groups (e.g., esterify acetamide) to enhance absorption .
  • Nanoparticle Formulation : Use lipid-based carriers to improve bioavailability .

Q. Table 3: Solubility-Permeability Trade-offs

StrategyExample ModificationOutcomeReference
Polar SubstituentsSulfonyl groups↑ solubility, ↓ LogP
ProdrugsEthyl ester derivatives↑ permeability in gut
NanoformulationLiposomal encapsulation↑ plasma half-life

Advanced: How can researchers address discrepancies between in vitro and in vivo activity profiles?

Methodological Answer:

  • Pharmacokinetic Studies : Measure bioavailability, clearance, and tissue distribution .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites .
  • 3D Cell Models : Replace monolayer cultures with spheroids/organoids to mimic in vivo conditions .

Q. Example Workflow :

Compare IC₅₀ values in cell lines vs. animal models.

Identify metabolites via high-resolution MS.

Redesign compounds to block metabolic hotspots (e.g., methyl substituents ).

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